1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is a complex organic compound that features a combination of ethoxyphenyl, phenylpiperazinyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinyl core, followed by the introduction of the phenylpiperazinyl group through nucleophilic substitution reactions. The final step involves the coupling of the ethoxyphenyl group to form the urea linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl or pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of the target and modulating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(2-ethoxyphenyl)-1-piperidinyl]-1-hexanol hydrochloride
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
Uniqueness
1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-2-31-20-11-7-6-10-19(20)26-23(30)27-21-16-22(25-17-24-21)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3,(H2,24,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEQBCHZKVCQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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